molecular formula C11H10F3NO4S B14508355 Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate CAS No. 63924-82-3

Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate

Cat. No.: B14508355
CAS No.: 63924-82-3
M. Wt: 309.26 g/mol
InChI Key: LUXRHXPXYANSEO-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a prop-2-en-1-yl group attached to a benzene ring substituted with a trifluoromethyl group and a sulfonylcarbamate moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with prop-2-en-1-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce amines. Substitution reactions result in various derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may modulate the activity of enzymes or receptors, leading to changes in cellular functions. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the sulfonylcarbamate moiety can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate is unique due to its combination of a prop-2-en-1-yl group, trifluoromethyl group, and sulfonylcarbamate moiety. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential for fluorescence, making it valuable for various applications in research and industry.

Properties

CAS No.

63924-82-3

Molecular Formula

C11H10F3NO4S

Molecular Weight

309.26 g/mol

IUPAC Name

prop-2-enyl N-[3-(trifluoromethyl)phenyl]sulfonylcarbamate

InChI

InChI=1S/C11H10F3NO4S/c1-2-6-19-10(16)15-20(17,18)9-5-3-4-8(7-9)11(12,13)14/h2-5,7H,1,6H2,(H,15,16)

InChI Key

LUXRHXPXYANSEO-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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